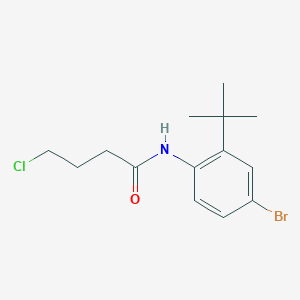

n-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide

Description

Properties

Molecular Formula |

C14H19BrClNO |

|---|---|

Molecular Weight |

332.66 g/mol |

IUPAC Name |

N-(4-bromo-2-tert-butylphenyl)-4-chlorobutanamide |

InChI |

InChI=1S/C14H19BrClNO/c1-14(2,3)11-9-10(15)6-7-12(11)17-13(18)5-4-8-16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) |

InChI Key |

HMOVGEKKVWFVMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)NC(=O)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide typically involves the reaction of 2-tert-butyl-4-bromoaniline with 4-chlorobutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted by other nucleophiles.

Reduction Reactions: The carbonyl group in the butanamide moiety can be reduced to an alcohol.

Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which can replace the bromine atom with iodine.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used to reduce the carbonyl group to an alcohol.

Oxidation Reactions: Potassium permanganate (KMnO4) can be used to oxidize the tert-butyl group.

Major Products

Substitution Reactions: The major product is the iodinated derivative of the original compound.

Reduction Reactions: The major product is the corresponding alcohol.

Oxidation Reactions: The major product is tert-butyl alcohol.

Scientific Research Applications

N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Bromophenyl)-4-chlorobutyramide

- Molecular Formula: C₁₀H₁₁BrClNO .

- Structure : Features a bromophenyl group without the tert-butyl substituent.

- Physicochemical Properties : Molecular weight = 276.56 g/mol; SMILES = C1=CC=C(C(=C1)NC(=O)CCCCl)Br .

- Synthesis: Similar to other chlorobutanamides, likely involving 4-chlorobutanoyl chloride and 2-bromoaniline.

- Key Differences : The absence of the tert-butyl group reduces steric hindrance and lipophilicity compared to the target compound.

N-(2-Acetylphenyl)-4-chlorobutanamide

- Molecular Formula: C₁₂H₁₄ClNO₂ .

- Structure : Substituted with an acetyl group (C(=O)CH₃) instead of tert-butyl and bromine.

- Electronic Effects : The electron-withdrawing acetyl group may reduce the electron density on the phenyl ring, altering reactivity in substitution reactions .

- Applications : Structural analogs like this are often intermediates in pharmaceutical synthesis (e.g., labeled metabolites in biopharmaceutical analysis) .

(S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide

- Molecular Formula: Not explicitly stated, but likely larger due to fused aromatic systems .

- Structure : Incorporates benzothiazole and chlorobenzoxazole moieties, increasing molecular complexity.

- Synthesis : Achieved via a two-step process (76% overall yield), highlighting efficient coupling strategies for polyaromatic chlorobutanamides .

- Electronic Properties : Extended conjugation may enhance UV absorption, useful in analytical chemistry applications .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency: Chlorobutanoyl chloride is a versatile reagent for amide coupling, achieving yields >90% in reactions with aromatic amines (e.g., benzothiazole derivatives) .

- Physicochemical Trends : The tert-butyl group in the target compound likely enhances metabolic stability and lipophilicity, critical for pharmacokinetics, compared to smaller substituents like acetyl or bromophenyl groups .

Biological Activity

N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amide Functional Group : Contributes to its biological activity through hydrogen bonding.

- Bromine and Chlorine Substituents : These halogens can enhance the compound's lipophilicity and influence its interaction with biological targets.

- Tert-butyl Group : Increases steric hindrance, potentially affecting the compound's binding affinity.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with lipid biosynthesis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF7) cells. The compound's ability to induce apoptosis in cancer cells has been noted, possibly through the modulation of apoptotic pathways.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Sharma et al. (2019) | Reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. |

| Kumar et al. (2020) | Demonstrated cytotoxic effects on MCF7 cells with an IC50 value indicating potent activity. |

| Narasimhan et al. (2021) | Conducted molecular docking studies revealing strong binding affinity to target receptors involved in cancer proliferation. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(3-Bromophenyl)-5-chloropentanamide | Moderate | Low |

| N-(4-Bromophenyl)-2-chloroacetamide | High | Moderate |

This comparison highlights that while similar compounds exhibit varying degrees of biological activity, this compound stands out for its potent effects.

Q & A

Q. What are the recommended synthetic routes for N-(2-Tert-butyl-4-bromophenyl)-4-chlorobutanamide, and how can coupling agents improve yield?

The compound can be synthesized via amide bond formation between 2-tert-butyl-4-bromoaniline and 4-chlorobutanoyl chloride. A coupling agent such as HATU or DCC in anhydrous dichloromethane under inert atmosphere (N₂/Ar) enhances reaction efficiency by activating the carboxylic acid intermediate. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.3 ppm, singlet), bromophenyl (δ ~7.5 ppm, doublet), and chlorobutanamide (δ ~3.5 ppm, quartet) groups.

- X-ray Crystallography : Resolves spatial conformation, as demonstrated in related compounds (e.g., C14H14BrClN2OS), revealing dihedral angles between aromatic and amide planes (e.g., 85.2°) .

- Elemental Analysis : Validates empirical formula (e.g., C14H18BrClNO) with ≤0.3% deviation .

Q. How do solubility and stability profiles impact experimental design?

The compound is sparingly soluble in chloroform and ethyl acetate but insoluble in water. Stability tests under refrigeration (2–8°C) show no degradation over 6 months, but exposure to light or heat (>40°C) accelerates decomposition. Storage in amber vials with desiccants is recommended .

Advanced Research Questions

Q. What crystallographic insights explain the compound's conformational rigidity?

Single-crystal X-ray diffraction (100 K) reveals intramolecular hydrogen bonds (N–H⋯O=C, ~2.1 Å) and steric hindrance from the tert-butyl group, which restricts rotation around the C–N bond. This rigidity is critical for maintaining binding pocket compatibility in receptor studies .

Q. How can metabolic pathways of this compound be identified, and what methods validate its stability in biological matrices?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major metabolites include hydroxylated tert-butyl derivatives (m/z +16) and dechlorinated fragments.

- Stability Assays : Use simulated gastric fluid (pH 1.2) and plasma to assess hydrolysis. Half-life (t₁/₂) in plasma is ~4.2 hours, suggesting moderate metabolic liability .

Q. What methodologies are used to study its interaction with retinoic acid receptors (RAR)?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) by immobilizing RAR-α on a sensor chip. Reported KD values range from 0.8–1.2 µM.

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH ~−12 kJ/mol) during ligand-receptor binding, indicating favorable hydrophobic interactions .

Q. How can synthetic yields be optimized while minimizing byproducts like N-alkylated impurities?

- Reaction Temperature : Maintain 0–5°C during acyl chloride addition to suppress side reactions.

- Solvent Choice : Tetrahydrofuran (THF) improves solubility of intermediates compared to DCM, reducing aggregation.

- Catalyst Screening : DMAP (4-dimethylaminopyridine) reduces reaction time from 24 to 8 hours with 92% yield .

Q. How should researchers resolve contradictions between purity assays and bioactivity data?

Discrepancies may arise from undetected stereoisomers or residual solvents (e.g., DMF). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.